Ethyl 2-(2-(benzylamino)thiazol-4-yl)acetate
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Overview
Description
Ethyl 2-(2-(benzylamino)thiazol-4-yl)acetate is a compound that belongs to the thiazole family, which is known for its diverse biological activities Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(benzylamino)thiazol-4-yl)acetate typically involves the reaction of ethyl 2-aminothiazole-4-acetate with benzylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve the highest yield and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is typically purified through crystallization or chromatography techniques to meet the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(benzylamino)thiazol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: The compound has shown promise as a lead compound for the development of new drugs with antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(benzylamino)thiazol-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring and benzylamino group play crucial roles in binding to these targets, leading to the modulation of biochemical pathways. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-aminothiazole-4-acetate
- Benzylamine
- Thiazole derivatives
Uniqueness
Ethyl 2-(2-(benzylamino)thiazol-4-yl)acetate is unique due to its specific combination of the thiazole ring and benzylamino group, which imparts distinct chemical and biological properties. Compared to other thiazole derivatives, this compound exhibits enhanced binding affinity to certain biological targets, making it a valuable candidate for drug development and other applications .
Biological Activity
Ethyl 2-(2-(benzylamino)thiazol-4-yl)acetate is a thiazole derivative that has garnered attention in pharmacological research due to its diverse biological activities. Thiazole compounds are known for their potential therapeutic applications, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. This article delves into the biological activity of this compound, highlighting relevant research findings, structure-activity relationships (SAR), and potential clinical implications.
Chemical Structure and Properties
This compound features a thiazole ring, which is pivotal for its biological activity. The presence of the benzylamino group enhances its interaction with biological targets. The molecular structure can be represented as follows:
Anticancer Activity
Research has shown that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For this compound, studies indicate promising anticancer properties with IC50 values comparable to standard chemotherapeutic agents.
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | A431 (skin cancer) | <10 |
This compound | U251 (glioblastoma) | <15 |
The mechanism of action appears to involve apoptosis induction and inhibition of cell proliferation through modulation of key signaling pathways such as Bcl-2 and caspases .
Antibacterial Activity
This compound has demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effective antimicrobial properties.
Bacterial Strain | MIC (µM) |
---|---|
Staphylococcus aureus | 12.5 |
Escherichia coli | 25 |
Bacillus subtilis | 15 |
The compound's antibacterial mechanism is believed to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .
Antifungal Activity
In addition to antibacterial properties, this compound exhibits antifungal activity against common fungal strains. The MIC values are as follows:
Fungal Strain | MIC (µM) |
---|---|
Candida albicans | 20 |
Aspergillus niger | 30 |
The antifungal effects may be attributed to the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes .
Anti-inflammatory Activity
Studies have also explored the anti-inflammatory potential of this compound. In vitro assays revealed that the compound significantly reduces pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Thiazole Ring : Essential for anticancer and antimicrobial activities.
- Benzylamino Group : Enhances binding affinity to biological targets.
- Ethoxy Group : Influences solubility and bioavailability.
Modifications in these functional groups may lead to improved potency and selectivity against various biological targets.
Case Studies
Several studies have highlighted the therapeutic potential of thiazole derivatives similar to this compound:
- Antitumor Activity : A study demonstrated that a related thiazole compound exhibited significant cytotoxicity against breast cancer cell lines, suggesting a promising avenue for further exploration in oncology .
- Antimicrobial Efficacy : Another investigation reported that thiazole derivatives showed enhanced activity against resistant bacterial strains, indicating their potential role in combating antibiotic resistance .
Properties
Molecular Formula |
C14H16N2O2S |
---|---|
Molecular Weight |
276.36 g/mol |
IUPAC Name |
ethyl 2-[2-(benzylamino)-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C14H16N2O2S/c1-2-18-13(17)8-12-10-19-14(16-12)15-9-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,15,16) |
InChI Key |
WDGWOYRDNVIXFN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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